molecular formula C36H49N5O7S B12363703 E3 Ligase Ligand-linker Conjugate 59

E3 Ligase Ligand-linker Conjugate 59

Cat. No.: B12363703
M. Wt: 695.9 g/mol
InChI Key: XLNQNKYTZOQOSM-WWDWLDGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 59 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then linked to a protein-targeting ligand through a chemical linker. The reaction conditions typically involve the use of primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C) to facilitate the formation of the conjugate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: E3 Ligase Ligand-linker Conjugate 59 is used in chemical research to study the ubiquitin-proteasome system and the mechanisms of protein degradation. It serves as a tool to investigate the structure-activity relationships of various ligands and linkers .

Biology: In biological research, this compound is used to selectively degrade specific proteins, allowing scientists to study the function of these proteins in cellular processes. It is particularly useful in studying the role of proteins in disease pathways .

Medicine: this compound has significant therapeutic potential. It is being explored as a treatment for various diseases, including cancer, by targeting and degrading disease-causing proteins. This approach offers a novel strategy for drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to selectively degrade target proteins makes it a valuable tool in drug discovery and development.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 59 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis in cells .

Comparison with Similar Compounds

Uniqueness: E3 Ligase Ligand-linker Conjugate 59 is unique due to its specific ligand and linker combination, which provides distinct binding properties and selectivity for the E3 ubiquitin ligase. This uniqueness allows for targeted degradation of specific proteins, offering advantages in therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C36H49N5O7S

Molecular Weight

695.9 g/mol

IUPAC Name

tert-butyl 4-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30+/m1/s1

InChI Key

XLNQNKYTZOQOSM-WWDWLDGVSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O

Origin of Product

United States

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